BenchChemオンラインストアへようこそ!

BAY1125976

AKT1/2 selectivity allosteric inhibition isoform profiling

BAY1125976 is a selective allosteric AKT1/2 inhibitor (IC50=5.2/18nM; >80-fold selectivity over AKT3) with a unique non-ATP competitive binding mode at the PH-kinase domain interface. Unlike pan-AKT or ATP-competitive inhibitors (Ipatasertib, Capivasertib), it specifically targets AKT1/2, making it essential for dissecting the oncogenic AKT1 E17K mutation in breast, bladder, and prostate cancers. It demonstrates superior anti-tumor efficacy over PI3K/mTOR inhibitors in patient-derived xenograft models harboring AKT1 E17K. Orally bioavailable with validated in vivo dosing for chronic efficacy and PK/PD studies. ≥98% purity with defined DMSO solubility ensures reproducible results.

Molecular Formula C31H44N4O2
Molecular Weight
Cat. No. B1191582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBAY1125976
Molecular FormulaC31H44N4O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

BAY1125976: Selective Allosteric AKT1/2 Inhibitor for Oncology Research


BAY1125976 (CAS 1402608-02-9) is a synthetic organic small molecule and an orally bioavailable, selective allosteric inhibitor of the serine/threonine protein kinases AKT1 and AKT2 [1]. It acts by binding to a unique pocket formed by the kinase and pleckstrin homology (PH) domains, inhibiting activity in a non-ATP competitive manner . Developed by Bayer for oncology, BAY1125976 has demonstrated potent inhibition of AKT signaling and anti-tumor efficacy in preclinical models with activated PI3K/AKT/mTOR pathway signaling [2].

BAY1125976: Why Allosteric AKT Inhibitors Are Not Interchangeable


Substituting BAY1125976 with another AKT inhibitor is not scientifically valid due to significant mechanistic and selectivity differences. Unlike ATP-competitive inhibitors (e.g., Ipatasertib, Capivasertib) which broadly target the ATP-binding pocket and all three AKT isoforms, BAY1125976 is a selective allosteric inhibitor of AKT1 and AKT2 [1]. Its distinct binding mode to a PH-kinase domain interface results in a unique isoform selectivity profile [2]. Furthermore, even among allosteric inhibitors (e.g., MK-2206, Miransertib), the precise potency ratios against AKT1, AKT2, and AKT3 vary significantly, directly impacting on-target efficacy and potential off-target effects in specific cancer models . The data below quantifies these differences, demonstrating why generic substitution can lead to inconsistent experimental outcomes.

BAY1125976: Quantitative Differentiation Against Closest Analogs


BAY1125976 vs. MK-2206: Superior AKT1 Potency and Distinct Isoform Selectivity

In biochemical assays measuring full-length AKT activity with 10 μM ATP, BAY1125976 exhibits a 1.5-fold higher potency against AKT1 and a distinct isoform selectivity window compared to the allosteric AKT inhibitor MK-2206 . Critically, BAY1125976 is over 8-fold selective for AKT2 over AKT3, while MK-2206 is only 5.4-fold selective, indicating a more pronounced AKT3-sparing profile for BAY1125976 .

AKT1/2 selectivity allosteric inhibition isoform profiling MK-2206 comparator

BAY1125976 vs. Miransertib (ARQ-092): Higher AKT2/3 Selectivity in Biochemical Assays

While the allosteric inhibitor Miransertib (ARQ-092) shows high potency across all three AKT isoforms (IC50: AKT1=2.7 nM, AKT2=14 nM, AKT3=8.1 nM), BAY1125976 demonstrates a markedly different selectivity profile, being substantially more selective for AKT1/2 over AKT3 . BAY1125976 is approximately 24-fold less potent against AKT3 (IC50=427 nM) compared to AKT2 (IC50=18 nM), whereas Miransertib is nearly equipotent against AKT2 and AKT3 . This difference is fundamental to the compounds' on-target pharmacology.

AKT2 selectivity miransertib comparator ARQ-092 allosteric inhibitor

BAY1125976 vs. ATP-Competitive AKT Inhibitors: Unique Allosteric Binding Mode Confers High Affinity for Active and Inactive AKT1

BAY1125976 is a non-ATP competitive, allosteric inhibitor that binds to a unique pocket formed by the kinase and PH domains of AKT [1]. In contrast, inhibitors like Ipatasertib and Capivasertib (AZD5363) are ATP-competitive and target the active site [2]. This mechanistic difference is quantified by binding affinity (Kd) measurements. BAY1125976 binds to both the active and inactive conformations of AKT1 with high affinity (Kd = 2.7 nM and 1.3 nM, respectively), a property not shared by ATP-competitive inhibitors .

allosteric mechanism binding affinity Kd AKT1 ATP-competitive

Superior Anti-Tumor Efficacy in AKT1 E17K Mutant Models Compared to PI3K and mTOR Inhibitors

In a patient-derived anal cancer xenograft model (AXF 984) harboring the oncogenic AKT1 E17K mutation, BAY1125976 demonstrated dose-dependent anti-tumor activity [1]. Crucially, BAY1125976 showed superior efficacy compared to selected PI3K and mTOR inhibitors in this same model, with potent inhibition of pAKT(Ser473) and downstream targets p-PRAS40 and p-FOXO3a [2]. This suggests that direct allosteric inhibition of AKT1/2 by BAY1125976 is more effective than upstream pathway blockade in this specific genetic context.

AKT1 E17K mutation in vivo efficacy xenograft model tumor growth inhibition PI3K inhibitor mTOR inhibitor

Oral Bioavailability Enables Robust In Vivo Target Engagement and Efficacy

BAY1125976 is characterized as an orally bioavailable AKT1/2 inhibitor [1]. In vivo, daily oral administration of BAY1125976 at 25 and 50 mg/kg in the AXF 984 xenograft model led to a dose-dependent and potent inhibition of AKT signaling, as measured by suppression of pAKT(Ser473), p-PRAS40, and p-FOXO3a [2]. This pharmacodynamic effect correlated with significant anti-tumor efficacy [3]. While many AKT inhibitors are orally active, the specific PK/PD properties of BAY1125976, including its ability to achieve sustained target coverage in tumor tissue, are a key differentiator for in vivo studies.

oral bioavailability pharmacodynamics in vivo PK/PD xenograft

High Purity and Validated Solubility Support Reproducible In Vitro and In Vivo Experiments

Commercial preparations of BAY1125976 are typically available with high purity (e.g., 99.89% by HPLC) . Its solubility profile is well-characterized: soluble in DMSO (≥11 mg/mL), insoluble in water and ethanol . In vivo formulations have been validated, including the use of CMC-Na to create homogeneous suspensions for oral dosing, enabling reliable administration in animal studies . These established parameters reduce experimental variability and facilitate reproducible research.

purity solubility formulation DMSO in vivo ready

Optimal Application Scenarios for BAY1125976 Based on Differentiated Evidence


Preclinical Investigation of AKT1 E17K Mutant-Driven Cancers

The evidence shows BAY1125976 has superior anti-tumor efficacy compared to PI3K and mTOR inhibitors in a patient-derived xenograft model harboring the oncogenic AKT1 E17K mutation [1]. This makes BAY1125976 a highly relevant tool compound for dissecting the role of this specific mutation in cancers such as breast, bladder, and prostate, and for evaluating the therapeutic hypothesis of direct AKT1 inhibition in this genetic context [2].

In Vivo Studies Requiring Oral Dosing and Sustained Target Engagement

BAY1125976 is an orally bioavailable inhibitor with validated in vivo formulations for daily dosing in mouse models [1]. Studies have demonstrated robust, dose-dependent pharmacodynamic effects (inhibition of pAKT, p-PRAS40, p-FOXO3a) following oral administration [2]. This makes it a practical choice for chronic dosing studies, PK/PD modeling, and long-term efficacy experiments in tumor-bearing mice.

Mechanistic Studies on AKT1/2-Specific Signaling Versus AKT3

Given BAY1125976's high degree of selectivity for AKT1 and AKT2 (IC50 = 5.2 and 18 nM) over AKT3 (IC50 = 427 nM) [1], it is an ideal tool for dissecting the distinct biological functions of the AKT isoforms. This is in contrast to pan-AKT inhibitors like Miransertib or MK-2206, which have less isoform selectivity [2]. BAY1125976 can be used to specifically interrogate AKT1/2-dependent signaling pathways and phenotypes while minimizing confounding effects from AKT3 inhibition .

In Vitro Biochemical and Cellular Assays Requiring High Potency and Defined Binding Mode

BAY1125976's low nanomolar potency in biochemical assays (IC50 AKT1=5.2 nM) and its well-characterized allosteric binding to both active and inactive AKT1 (Kd = 2.7 nM and 1.3 nM) [1] make it a precise tool for in vitro studies. Its high purity (>99%) and defined solubility in DMSO ensure reproducible experimental conditions [2]. Researchers investigating the non-ATP competitive, allosteric regulation of AKT1/2 will find BAY1125976 to be a valuable reference compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for BAY1125976

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.